molecular formula C16H26N2O3 B10968785 6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10968785
M. Wt: 294.39 g/mol
InChI Key: PNDFLHGSHDADGC-UHFFFAOYSA-N
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Description

6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclohexene ring substituted with a carboxylic acid group and a piperidine moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 4-piperidone.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.

    Carbamoylation: The piperidine derivative is then reacted with an appropriate isocyanate to introduce the carbamoyl group.

    Final Coupling: The cyclohexene derivative is coupled with the piperidine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carbamoyl group.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution on the piperidine ring.

Major Products

    Epoxides and Diols: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Piperidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, 6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of neurotransmitter systems due to the presence of the piperidine ring. It could be investigated for its effects on receptors or enzymes in the nervous system.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the discovery of new therapeutic agents.

Industry

In the material science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring could mimic natural ligands, while the carbamoyl group could form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.

    6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a cyclohexene ring.

Uniqueness

The presence of the cyclohexene ring in 6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid introduces a degree of unsaturation that can influence its reactivity and interactions with other molecules. This feature distinguishes it from similar compounds and could lead to unique chemical and biological properties.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

6-[(1-propan-2-ylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C16H26N2O3/c1-11(2)18-9-7-12(8-10-18)17-15(19)13-5-3-4-6-14(13)16(20)21/h3-4,11-14H,5-10H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

PNDFLHGSHDADGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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